molecular formula C26H32N2O8 B12419003 Tritoqualine-d15

Tritoqualine-d15

Cat. No.: B12419003
M. Wt: 515.6 g/mol
InChI Key: IRGJVQIJENCTQF-DCNPFIPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tritoqualine-d15 is a deuterated form of tritoqualine, also known as hypostamine. Tritoqualine is an inhibitor of the enzyme histidine decarboxylase, making it an atypical antihistamine. It is primarily used for the treatment of urticaria and allergic rhinitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tritoqualine hydrochloride involves dissolving tritoqualine base in an alcohol, such as ethanol, in the presence of hydrochloric acid until a supersaturated solution is obtained. Through successive additions of ether, particularly ethyl ether, tritoqualine hydrochloride can be crystallized .

Industrial Production Methods

The industrial production of tritoqualine-d15 follows similar principles but may involve additional steps to incorporate deuterium atoms. This typically involves using deuterated reagents or solvents during the synthesis process to achieve the desired isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

Tritoqualine-d15 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered hydrogen content.

Scientific Research Applications

Tritoqualine-d15 has a wide range of scientific research applications, including:

Mechanism of Action

Tritoqualine-d15 exerts its effects by inhibiting the enzyme histidine decarboxylase, which is responsible for converting histidine to histamine. By inhibiting this enzyme, this compound reduces the production of histamine, thereby mitigating allergic symptoms. This mechanism is distinct from traditional antihistamines that block histamine receptors .

Comparison with Similar Compounds

Similar Compounds

    Tritoqualine: The non-deuterated form of tritoqualine-d15.

    Hypostamine: Another name for tritoqualine.

    Inhibostamin: A compound with similar enzyme inhibition properties.

Uniqueness

This compound is unique due to its deuterated nature, which provides distinct advantages in research applications, such as improved stability and reduced metabolic degradation. This makes it a valuable tool in various scientific studies .

Properties

Molecular Formula

C26H32N2O8

Molecular Weight

515.6 g/mol

IUPAC Name

7-amino-3-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-4,5,6-tris(1,1,2,2,2-pentadeuterioethoxy)-3H-2-benzofuran-1-one

InChI

InChI=1S/C26H32N2O8/c1-6-31-23-17-16(18(27)24(32-7-2)25(23)33-8-3)26(29)36-21(17)19-15-13(9-10-28(19)4)11-14-20(22(15)30-5)35-12-34-14/h11,19,21H,6-10,12,27H2,1-5H3/i1D3,2D3,3D3,6D2,7D2,8D2

InChI Key

IRGJVQIJENCTQF-DCNPFIPNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C(=C(C2=C1C(OC2=O)C3C4=C(C5=C(C=C4CCN3C)OCO5)OC)N)OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCOC1=C(C(=C(C2=C1C(OC2=O)C3C4=C(C5=C(C=C4CCN3C)OCO5)OC)N)OCC)OCC

Origin of Product

United States

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